N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide
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Overview
Description
N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide typically involves the reaction of 4-aminobiphenyl with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its inhibitory activity against NLRP3 inflammasome.
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide: Used in early discovery research for its unique structural properties.
Uniqueness
N-(1-[1,1'-biphenyl]-4-yl-2-phenylethyl)-2,4,6-triisopropylbenzenesulfonamide stands out due to its complex structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Properties
Molecular Formula |
C35H41NO2S |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
N-[2-phenyl-1-(4-phenylphenyl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H41NO2S/c1-24(2)31-22-32(25(3)4)35(33(23-31)26(5)6)39(37,38)36-34(21-27-13-9-7-10-14-27)30-19-17-29(18-20-30)28-15-11-8-12-16-28/h7-20,22-26,34,36H,21H2,1-6H3 |
InChI Key |
UAZKRMVWIJGQCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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